3-Methyl-2-butanone

描述

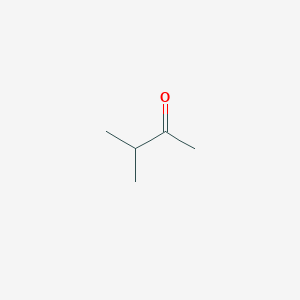

Structure

3D Structure

属性

IUPAC Name |

3-methylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-4(2)5(3)6/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBYTAAJFKOIEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Record name | 3-METHYLBUTAN-2-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3900 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-METHYL-2-BUTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0922 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022062 | |

| Record name | 3-Methyl-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-methylbutan-2-one appears as a colorless liquid with a pleasant odor. Flash point below 70 °F. Less dense than water. May be toxic by inhalation and skin absorption. Used as a solvent., Liquid, Colorless liquid with an acetone-like odor; [Merck Index], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an acetone-like odor. | |

| Record name | 3-METHYLBUTAN-2-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3900 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butanone, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl isopropyl ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7854 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-METHYL-2-BUTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0922 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ISOPROPYL KETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/412 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl isopropyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0424.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

201 °F at 760 mmHg (USCG, 1999), 94.33 °C, 93-95 °C, 201 °F, 199 °F | |

| Record name | 3-METHYLBUTAN-2-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3900 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl isopropyl ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-METHYL-2-BUTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0922 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ISOPROPYL KETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/412 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl isopropyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0424.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

43 °F (USCG, 1999), -1 °C, 52 °F (11 °C), -1 °C c.c., 43 °F | |

| Record name | 3-METHYLBUTAN-2-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3900 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl isopropyl ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7854 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl isopropyl ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-METHYL-2-BUTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0922 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ISOPROPYL KETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/412 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Very slight (NIOSH, 2023), Miscible with ethanol, ethyl ether; very soluble in acetone; soluble in carbon tetrachloride, In water, 5.237X10+4 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.6 (poor), Very slight | |

| Record name | 3-METHYLBUTAN-2-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3900 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl isopropyl ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-METHYL-2-BUTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0922 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl isopropyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0424.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.8051 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8501 g/cu cm at 20 °C, 0.8 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.10, 0.81 | |

| Record name | 3-METHYLBUTAN-2-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3900 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl isopropyl ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-METHYL-2-BUTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0922 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ISOPROPYL KETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/412 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl isopropyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0424.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 3.0 | |

| Record name | 3-METHYL-2-BUTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0922 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

67.21 mmHg (USCG, 1999), 52.2 [mmHg], 52.5 mm Hg at 25 °C (extrapolated), Vapor pressure, kPa at 20 °C: 5.5, 42 mmHg | |

| Record name | 3-METHYLBUTAN-2-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3900 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl isopropyl ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7854 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl isopropyl ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-METHYL-2-BUTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0922 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ISOPROPYL KETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/412 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl isopropyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0424.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid | |

CAS No. |

563-80-4 | |

| Record name | 3-METHYLBUTAN-2-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3900 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methyl-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=563-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl isopropyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYL-2-BUTANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanone, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbutanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ISOPROPYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8DP6THY5O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl isopropyl ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-METHYL-2-BUTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0922 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ISOPROPYL KETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/412 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Butanone, 3-methyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/EL8ADAE0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-134 °F (USCG, 1999), -93.1 °C, -92 °C, -134 °F | |

| Record name | 3-METHYLBUTAN-2-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3900 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl isopropyl ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-METHYL-2-BUTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0922 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ISOPROPYL KETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/412 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl isopropyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0424.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Advanced Synthetic Methodologies and Mechanistic Studies of 3 Methyl 2 Butanone

Catalytic Dehydrogenation of 3-Methyl-2-butanol (B147160) to 3-Methyl-2-butanone

The conversion of 3-methyl-2-butanol to this compound can be efficiently accomplished through catalytic acceptorless dehydrogenation. oup.com This process is considered a promising alternative to oxidation as it avoids the use of external oxidants and coproduces valuable hydrogen gas. oup.com

Optimization of Catalytic Systems (e.g., Cu/SiO2 catalysts)

Silica-supported copper (Cu/SiO₂) catalysts have demonstrated remarkable activity in the vapor-phase dehydrogenation of 3-methyl-2-butanol. oup.com The effectiveness of these catalysts is closely linked to the dispersion of copper nanoparticles on the silica (B1680970) support. oup.comoup.com A high dispersion, leading to a larger copper surface area, is a key factor in achieving high catalytic activity. oup.comoup.com Research has shown that Cu/SiO₂ catalysts can achieve a this compound yield of up to 99.5% at 300°C. oup.comoup.comresearchgate.net

The choice of support material is also crucial. While Cu/Al₂O₃ catalysts have been tested, they tend to promote the dehydration of 3-methyl-2-butanol, leading to the formation of byproducts like methylbutenes. oup.com In contrast, the inert nature of SiO₂ minimizes these side reactions, favoring the selective production of this compound. oup.comresearchgate.net

The table below summarizes the performance of different Cu/SiO₂ catalysts.

| Catalyst | Conversion (%) | Selectivity (%) | Yield (%) |

| Cu/SiO₂ | 88 | 99 | - |

Data sourced from a study on Cu/SiO₂ catalysts achieving 88% conversion at 280°C with 99% selectivity.

Influence of Organic Additives in Catalyst Preparation

The preparation method of the Cu/SiO₂ catalyst significantly impacts its performance. An organic additive-assisted impregnation method has been shown to be particularly effective. oup.comoup.com The use of organic additives, especially mannitol, during the impregnation process leads to the generation of a Cu/SiO₂ catalyst with highly dispersed copper nanoparticles. oup.comoup.comresearchgate.net This high dispersion results in a greater copper surface area, which directly contributes to the high activity of the catalyst. oup.comoup.comresearchgate.net

Other organic additives such as citric acid and 12-crown-4-ether have also been investigated and shown to improve the catalytic performance compared to catalysts prepared without any additives. oup.com The proportional relationship between the formation rate of this compound and the copper surface area confirms the benefits of using these organic additives in catalyst preparation. oup.comoup.comresearchgate.net

Mechanistic Insights into Vapor-Phase Dehydrogenation

The vapor-phase dehydrogenation of 3-methyl-2-butanol over a Cu/SiO₂ catalyst is performed in a fixed-bed flow reactor. oup.comoup.com The catalyst is typically reduced with hydrogen gas at 300°C before the alcohol is introduced into the reactor with a nitrogen flow at elevated temperatures, such as 240°C. oup.comoup.com

The reaction follows first-order kinetics with a calculated activation energy of 92.4 kJ/mol. The equilibrium of the reaction favors the formation of the ketone at higher temperatures. The high selectivity of the Cu/SiO₂ catalyst towards this compound is attributed to the inertness of the silica support, which suppresses the competing dehydration reaction that can occur on more acidic supports like alumina. oup.comresearchgate.net

Oxidative Acylation Routes for this compound Precursors

Oxidative acylation presents an alternative pathway for synthesizing precursors to this compound. smolecule.com For instance, the synthesis of 3-methyl-1-phenyl-2-butanone (B1329488) can be achieved through an oxidative acylation method using acylacetic acid and styrene (B11656) as starting materials. smolecule.com More broadly, photochemical C(sp³)–H acylation has been explored as a key transformation for creating complex molecular architectures. acs.org This method involves a Norrish–Yang cyclization of a 1,2-diketone followed by oxidative ring opening to introduce an α-hydroxyacyl group. acs.org

Hydrogenation of Precursors for this compound Analogues

The hydrogenation of various precursors is a key method for producing analogues of this compound. For example, 3-methyl-1-phenyl-2-butanone can be synthesized by the hydrogenation of 3-methyl-4-phenyl-3-alkene-2-butylene ketone using a palladium on carbon catalyst. smolecule.com

Furthermore, asymmetric hydrogenation of this compound itself can yield chiral alcohols. researchgate.net Zeolite-supported gelatin-Fe complexes have been used as chiral catalysts for the asymmetric hydrogenation of this compound to (R)-3-methyl-2-butanol with high optical yields. researchgate.net Similarly, manganese(I)-pincer complexes have been employed for the enantioselective hydrogenation of ketones, with this compound showing good selectivity. dicp.ac.cn Computational studies using density functional theory have been used to investigate the transfer hydrogenation of this compound catalyzed by scorpion-like SCS nickel pincer complexes, revealing a concerted proton-coupled hydride transfer process. frontiersin.org

The table below shows the results for the manganese(I)-catalyzed hydrogenation of different ketones.

| Substrate | Conversion (%) | Enantiomeric Ratio (e.r.) |

| This compound | Full | 84:16 |

| 4-methyl-2-pentanone | Full | 65:35 |

Data from a study on manganese(I)-catalyzed enantioselective hydrogenation. dicp.ac.cn

Novel Approaches for Halogenated this compound Derivatives

Novel synthetic routes have been developed for halogenated derivatives of this compound. The direct chlorination of this compound with sulfuryl chloride (SO₂Cl₂) can produce 3-chloro-3-methyl-2-butanone, although yields may be modest. cdnsciencepub.com

A more regiospecific method involves the reaction of enol borinates with N-halosuccinimides. cdnsciencepub.com This approach allows for the unequivocal synthesis of either the more or less substituted internal α-haloketone. For example, treating the enol borinate derived from the reaction of trihexylborane (B75710) and diazomethyl isopropyl ketone with N-bromosuccinimide yields 4-bromo-2-methyl-3-decanone. cdnsciencepub.com This method avoids the formation of isomeric mixtures often encountered in direct halogenation. cdnsciencepub.com

Furthermore, 3-bromo-3-methyl-2-butanone (B1330662) can be synthesized by the bromination of this compound with bromine in anhydrous methanol (B129727) at low temperatures. echemi.com Halogenated derivatives like 3-chloro-3-methyl-2-butanone serve as important intermediates in the synthesis of other compounds, such as imidazoline (B1206853) derivatives. google.com

Synthesis of Ethylene (B1197577) Acetals from Alpha-Halo Ketones

A notable synthetic route for producing ethylene acetals involves the reaction of alpha-halo ketones with 1,2-bis(trimethylsilyloxy)ethane (BTSE), catalyzed by Nafion-TMS. researchgate.netresearchgate.net Nafion-TMS is a polymer-supported silylating agent that serves as an effective catalyst for this transformation. researchgate.net This methodology has been successfully applied to halogenated derivatives of this compound, specifically 3-bromo-3-methyl-2-butanone and 3-chloro-3-methyl-2-butanone. researchgate.netresearchgate.net

Two primary procedures have been established for this synthesis:

Procedure A: Involves heating stoichiometric quantities of the alpha-halo ketone and BTSE with a catalytic amount of Nafion-TMS to reflux in a chloroform (B151607) solution. researchgate.netresearchgate.net

Procedure B: Employs stoichiometric amounts of the reactants and a catalytic amount of Nafion-TMS, heated to 90-100°C without a solvent. researchgate.netresearchgate.net

These methods provide a convenient pathway to protect the carbonyl group of these functionalized ketones, yielding the corresponding ethylene acetals. researchgate.netresearchgate.net

Scope and Limitations of Acetalization Procedures

The acetalization method using BTSE and Nafion-TMS has been tested on a variety of alpha-halo ketones, demonstrating a broad scope with yields generally ranging from 57% to 100%. researchgate.netresearchgate.net Among the successfully tested substrates are 3-bromo-3-methyl-2-butanone and 3-chloro-3-methyl-2-butanone. researchgate.netresearchgate.net

However, the procedure exhibits certain limitations. The reaction is significantly less effective for sterically hindered ketones. For instance, endo-2-bromocamphor, a structurally bulky ketone, resulted in a yield of less than 10%. researchgate.netresearchgate.net Furthermore, the method proved unsuccessful for certain di-halogenated ketones, such as 1,1-dibromo-3,3-dimethyl-2-butanone and 1,3-dibromo-3-methyl-2-butanone. researchgate.netresearchgate.net These failures highlight the steric and electronic constraints of the reaction.

| Alpha-Halo Ketone Substrate | Yield (%) |

|---|---|

| 2-bromo-1-phenyl-1-ethanone | 57-100% range |

| 3-bromo-3-methyl-2-butanone | 57-100% range |

| 3-chloro-3-methyl-2-butanone | 57-100% range |

| 1-bromo-3,3-dimethyl-2-butanone | 57-100% range |

| 2-bromocyclohexanone | 57-100% range |

| endo-2-bromocamphor | <10% |

| 1,1-dibromo-3,3-dimethyl-2-butanone | Failed |

| 1,3-dibromo-3-methyl-2-butanone | Failed |

Table 1: Illustrative yields for the synthesis of ethylene acetals from various alpha-halo ketones using the BTSE/Nafion-TMS method. Note: Specific yield percentages for each successful compound within the 57-100% range are detailed in the source material. researchgate.netresearchgate.net

Exploration of Reaction Mechanisms in this compound Formation and Transformation

Kinetic and Mechanistic Studies of Oxidation Reactions

The oxidation of this compound has been a subject of detailed kinetic and mechanistic investigation, providing insights into its reactivity. arcjournals.orgarcjournals.org

The oxidation of this compound by isoquinolinium bromochromate (IQBC) in an aqueous acetic acid medium has been thoroughly studied. arcjournals.orgarcjournals.org The reaction kinetics show a first-order dependence on the concentration of both IQBC and H+ ions. arcjournals.orgarcjournals.org A key feature of the proposed mechanism is the formation of a complex between the oxidant and the enol form of the ketone. arcjournals.orgarcjournals.org The kinetic data supports this, as the order of the reaction with respect to the substrate (this compound) varies from 1 to 0 at higher concentrations. This is evidenced by a linear double reciprocal plot of k⁻¹ versus [substrate]⁻¹, which has a positive intercept, indicating complex formation. arcjournals.org The study concluded that the reaction does not involve a free-radical mechanism based on a 1:1 stoichiometric ratio. arcjournals.orgarcjournals.org

Several reaction conditions significantly influence the rate of oxidation of this compound by IQBC. arcjournals.orgarcjournals.org

pH: The reaction is acid-catalyzed, with the rate of oxidation increasing with a higher concentration of H+ ions. arcjournals.orgarcjournals.org A plot of log k versus log [H+] yields a unit slope, confirming the first-order kinetics with respect to H+. arcjournals.org

Temperature: The reaction rate was studied at different temperatures to determine thermodynamic parameters. arcjournals.orgarcjournals.org The oxidation was carried out at a constant temperature of 308 K for the primary kinetic measurements. arcjournals.orgarcjournals.org

Catalysts: The addition of catalysts such as Copper(II) sulfate (B86663) (CuSO₄) and Manganese(II) sulfate (MnSO₄) alters the rate of oxidation. arcjournals.orgarcjournals.orgijsr.net Studies on various 2-alkanones, including this compound, show that oxidation-reduction reactions are highly sensitive to these metal catalysts. ijsr.netijsr.net The effect was studied by adding varying concentrations of Cu²⁺ and Mn²⁺ ions to the reaction mixture. ijsr.netijsr.net

Solvent Dielectric Constant: The reaction velocity increases as the dielectric constant of the medium decreases (i.e., with an increased percentage of acetic acid in the aqueous mixture). arcjournals.orgarcjournals.org This is supported by a linear plot of log k versus 1/D with a positive slope, suggesting an ion-dipole interaction. arcjournals.orgresearchgate.net

| Parameter | Observation | Kinetic Order/Relationship |

|---|---|---|

| [IQBC] | Rate is proportional to [IQBC] | First Order |

| [Substrate] | Order varies from 1 to 0 at high concentrations | Complex Mechanism (Michaelis-Menten type) |

| [H+] | Rate increases with increasing [H+] | First Order (Acid-catalyzed) |

| Dielectric Constant (D) | Rate increases with decreasing D | Linear plot of log k vs. 1/D |

| Catalysts (CuSO₄, MnSO₄) | Change in rate of oxidation observed | Catalytic Effect |

Table 2: Summary of Kinetic Findings for the Oxidation of this compound by IQBC. arcjournals.orgarcjournals.orgijsr.net

Photochemical Reactions and Enol Formation

This compound can form two possible enol tautomers: 3-methyl-2-buten-2-ol and the less stable 3-methyl-1-buten-2-ol. brainly.combrainly.com The formation of these enols occurs through the deprotonation of an alpha-hydrogen to create an enolate ion, which then undergoes tautomerization. brainly.comwikipedia.org

Photochemical studies on related compounds provide insight into enol formation mechanisms. The photolysis of 3-hydroxy-3-methyl-2-butanone (B89657), for example, proceeds via a Type I cleavage, predominantly from an excited triplet state. researchgate.netcapes.gov.br This process leads to the formation of 1-hydroxy-1-methylethyl (B12665419) radicals, which can disproportionate to form the enol of acetone (B3395972). researchgate.netcapes.gov.br This enol is detectable via NMR spectroscopy and slowly tautomerizes back to its keto form. researchgate.net While this study focuses on a hydroxylated derivative, it underscores the role of photochemical reactions in generating enol intermediates from related ketone structures.

Aldol (B89426) Condensation Reactions Involving 2-Butanone (B6335102) as a Precursor for Branched-Chain Compounds

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. umass.edu When 2-butanone is used as a precursor, it can lead to the formation of branched-chain compounds, which are valuable as, for example, bio-jet fuel precursors. mdpi.com

The aldol condensation of 2-butanone involves the generation of an enolate ion. Due to its structure, 2-butanone has two different α-carbon atoms (the methyl and methylene (B1212753) groups) from which a proton can be abstracted to form an enolate. researchgate.netresearchgate.net This leads to the possibility of forming two different enolate ions: a methylene enolate and a methyl enolate. mdpi.com

The selectivity of the reaction, and therefore the structure of the final product (branched or linear), is determined by which enolate is preferentially formed. umass.edumdpi.com The formation of the methylene enolate leads to branched-chain products, while the methyl enolate results in linear-chain products. mdpi.comresearchgate.net The acidity of the α-hydrogens plays a role; the hydrogens on the methylene group are less acidic than those on the methyl group due to an inductive effect. researchgate.net However, the reaction conditions and the nature of the catalyst can significantly influence the selectivity. umass.edumdpi.com For example, under certain conditions, the methylene enolate of 2-butanone can be the kinetically favored intermediate. mdpi.comresearchgate.net

Heterogeneous catalysts are widely used in aldol condensation reactions to improve selectivity and facilitate catalyst separation. umass.edu For the aldol condensation of 2-butanone, various solid catalysts have been investigated. mdpi.com Magnesium-aluminum (MgAl) mixed oxides, derived from hydrotalcites, have been shown to be effective heterogeneous acid-base catalysts. mdpi.comresearchgate.net These catalysts possess both acidic and basic sites, which can synergistically promote the reaction. researchgate.net

The basic sites on the catalyst facilitate the formation of the enolate ion, while the acidic sites can activate the carbonyl group of the other reactant. researchgate.net The acid-base properties of the catalyst have a strong influence on the product selectivity. mdpi.comresearchgate.net For instance, a MgAl mixed oxide with a specific Mg:Al atomic ratio was found to be highly selective for the formation of branched-chain products from the condensation of furfural (B47365) and 2-butanone. mdpi.comresearchgate.net The reaction conditions, such as temperature and catalyst loading, also play a crucial role in determining the conversion and selectivity. mdpi.comresearchgate.net Other materials like TiO2 have also been studied for the aldol condensation of light oxygenates, including 2-butanone. rsc.org

Asymmetric Hydrogenation of this compound

Asymmetric hydrogenation is a powerful method for the synthesis of chiral compounds, which are of great importance in the pharmaceutical and fine chemical industries. lu.ch The asymmetric hydrogenation of this compound produces the chiral alcohol (R)- or (S)-3-methyl-2-butanol. researchgate.netsigmaaldrich.com

The success of asymmetric hydrogenation relies heavily on the design of chiral catalysts. nptel.ac.in For the hydrogenation of simple ketones like this compound, which lack additional functional groups for the catalyst to anchor to, achieving high enantioselectivity is challenging. lu.ch

A significant breakthrough in this area was the development of rhodium complexes with chiral phosphine (B1218219) ligands. lu.ch The Rh-PennPhos complex, where PennPhos is a conformationally rigid chiral bisphosphine ligand, has demonstrated excellent enantioselectivity in the hydrogenation of various ketones, including alkyl methyl ketones. lu.chsigmaaldrich.comnih.gov The rigidity and electron-rich nature of the PennPhos ligand are key to its effectiveness. google.com The addition of basic additives, such as 2,6-lutidine, can further enhance the enantiomeric excess achieved in these reactions. nih.gov

Besides rhodium-based catalysts, other catalytic systems have also been explored for the asymmetric hydrogenation of this compound. These include zeolite-supported gelatin-Fe complexes and wool-Pd or wool-Pt complexes, which have shown the ability to produce (R)-3-methyl-2-butanol with high yield and optical purity. researchgate.netcapes.gov.brsigmaaldrich.com Manganese-based catalysts with chiral PNP pincer ligands have also been shown to be active for the hydrogenation of aliphatic ketones, including this compound, with good selectivity. dicp.ac.cn Computational studies using density functional theory have been employed to understand the mechanism of these transfer hydrogenation reactions. frontiersin.org

Synthesis of Chiral Alcohol Derivatives

The asymmetric reduction of this compound to its corresponding chiral alcohol, 3-methyl-2-butanol, is a pivotal transformation in synthetic organic chemistry, providing a valuable chiral building block. Various advanced methodologies have been developed to achieve high enantioselectivity in this conversion, primarily focusing on catalytic asymmetric reduction and biocatalysis.

Catalytic Asymmetric Reduction

Catalytic asymmetric reduction methods employ chiral catalysts to stereoselectively deliver a hydride to the prochiral ketone. These methods offer high enantiomeric excesses (ee) but can be associated with the high cost of the chiral catalysts.

Borane-Mediated Reduction:

The Corey-Bakshi-Shibata (CBS) reduction is a prominent method that utilizes chiral oxazaborolidine catalysts. This approach has demonstrated high efficiency and enantioselectivity in the reduction of this compound.

Catalyst: (R)-CBS (10 mol%)

Reducing Agent: Borane-tetrahydrofuran complex (BH₃·THF)

Solvent: Tetrahydrofuran (THF)

Temperature: -78°C

Yield: 92%

Enantiomeric Excess: 98% ee for the (S)-isomer

Another approach involves the use of chiral trialkylborohydrides and chiral dialkylmonoalkoxyboranes. koreascience.kr Potassium B-alkoxy-9-boratabicyclo[3.3.1]nonanes (K B-OR*-9-BBNH) have shown greater optical induction in the reduction of this compound compared to their corresponding B-alkyl derivatives. koreascience.kr For instance, the reduction with potassium 9-O-isopinocampheyloxy-9-boratabicyclo[3.3.1]nonane (K 9-O-Ipc-9-BBNH) yields the product with a 61% ee, which is considerably better than the 36% ee achieved with the corresponding lithium salt. koreascience.kr

Monoisopinocampheylborane (IpcBH₂) has also been studied for the asymmetric reduction of this compound. acs.org The reduction of this compound with IpcBH₂ requires about 6 hours at -25 °C for completion. acs.org

Asymmetric Hydrogenation:

Asymmetric hydrogenation using metal-based catalysts is another effective strategy. Ruthenium complexes, such as those with a (η⁶-p-cymene)Ru(II)Cl core, have been used for the reduction of ketones, demonstrating reversible redox behavior. chemicalbook.com In a typical procedure, the ketone is heated with a ruthenium(II) complex and sodium hydroxide (B78521) in isopropanol. chemicalbook.com Iron complexes bearing chiral ligands have also been explored for the asymmetric transfer hydrogenation of ketones. scholaris.ca While effective for some ketones, the reduction of this compound with certain iron complexes resulted in high conversion (90%) but low enantiomeric excess. scholaris.ca Other catalysts, while less active, have achieved higher enantioselectivities of up to 55%. scholaris.ca

A wool-Pd complex has been reported for the asymmetric hydrogenation of this compound to prepare (R)-3-methyl-2-butanol. sigmaaldrich.com

Table 1: Comparison of Catalytic Asymmetric Reduction Methods for this compound

| Method | Catalyst | Reducing Agent | Yield (%) | ee (%) | Isomer |

|---|---|---|---|---|---|

| CBS Reduction | (R)-CBS | BH₃·THF | 92 | 98 | (S) |

| Chiral Borohydride | K 9-O-Ipc-9-BBNH | - | - | 61 | - |

| Asymmetric Hydrogenation | Iron Complex | - | 90 | Low | - |

| Asymmetric Hydrogenation | Iron Complex (alternative) | - | - | 55 | - |

Biocatalytic Reduction

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. This method utilizes whole cells of microorganisms or isolated enzymes to perform the reduction.

Whole-Cell Bioreduction:

Whole cells of various microorganisms, including yeast and bacteria, have been successfully employed for the asymmetric reduction of ketones. osu.edu For instance, Acetobacter pasteurianus GIM1.158 has been shown to be effective in the anti-Prelog reduction of prochiral ketones, producing the (R)-alcohol with high enantiomeric excess. d-nb.info The use of whole cells can be advantageous as it often circumvents the need for external cofactor regeneration. osu.edu

Enzymatic Reduction:

Isolated enzymes, particularly ketoreductases (KREDs), offer high chemo-, regio-, and stereoselectivity. Dynamic kinetic resolution (DKR) is a powerful technique that combines enzymatic resolution with in-situ racemization of the starting material, theoretically allowing for a 100% yield of a single enantiomer.

Catalyst System: Shvo's ruthenium complex (for racemization) and Pseudomonas fluorescens lipase (B570770) (for resolution)

Solvent: Toluene

Yield: 88%

Enantiomeric Excess: 97% ee

The Rieske nonheme mononuclear iron oxygenase MdpJ has also been shown to catalyze the desaturation of 3-methyl-2-butanol to 3-methyl-3-buten-2-ol. nih.gov

Table 2: Biocatalytic Methods for Chiral Alcohol Synthesis from Ketones

| Method | Biocatalyst | Substrate | Product | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Dynamic Kinetic Resolution | Pseudomonas fluorescens lipase / Shvo's Ru complex | This compound | 3-Methyl-2-butanol | 88 | 97 |

| Whole-Cell Reduction | Acetobacter pasteurianus GIM1.158 | Prochiral Ketones | (R)-Alcohols | High | >99.9 |

Advanced Spectroscopic Characterization and Computational Chemistry of 3 Methyl 2 Butanone

High-Resolution Spectroscopy Applications in Structural Elucidation

For ketones like 3-Methyl-2-butanone, high-resolution spectroscopy is crucial for understanding the effects of internal rotation, such as the rotation of the methyl groups. The study of a structurally similar molecule, 2-butanone (B6335102) (methyl ethyl ketone), using a combination of chirped-pulse Fourier transform microwave spectroscopy and direct absorption millimeter/submillimeter spectroscopy from 8 GHz to 1 THz, highlights the complexity involved. daneshyari.comresearchgate.net Such detailed spectral analysis allows for the characterization of the ground vibrational state and provides insights into the challenges of analyzing molecules with multiple low-lying vibrational states and internal rotors. daneshyari.comresearchgate.net The splittings in the rotational transitions caused by the internal rotation of the methyl groups can be analyzed to determine the barriers to that rotation, offering a dynamic view of the molecule's structure. researchgate.net These methods, when applied to this compound, would similarly elucidate its precise geometry and the conformational dynamics of its isopropyl and methyl groups.

Computational Chemistry Approaches in Predicting Reactivity and Mechanisms

Computational chemistry offers a powerful lens to investigate the behavior of molecules, predicting their reactivity and elucidating complex reaction mechanisms at an atomic level. These theoretical approaches complement experimental studies by providing detailed energetic and structural information for transient species like transition states, which are often difficult to observe directly.

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure and reactivity of molecules. By approximating the electron density of a system, DFT can accurately calculate molecular energies, geometries, and reaction pathways, providing deep insights into chemical processes.

DFT calculations are instrumental in unraveling the mechanisms of catalyzed reactions involving ketones. Theoretical studies on asymmetric ketone hydrogenation catalyzed by manganese complexes, for instance, demonstrate how DFT can be used to design catalysts with high activity and stereoselectivity. rsc.org By calculating the energy profiles of the catalytic cycle, researchers can identify the rate-determining and chirality-determining steps. rsc.org This computational approach allows for the rational design of novel ligand frameworks to improve catalyst performance for the asymmetric hydrogenation of C=O bonds, a class of reactions highly relevant to this compound. rsc.org

The mechanisms of dehydrocoupling and transfer hydrogenation are critical areas where DFT provides essential clarity. A computational study on the transfer hydrogenation of various ketones, including this compound, using ammonia-borane as a hydrogen source and catalyzed by scorpion-like SCS nickel pincer complexes, has been performed. nih.gov

This DFT investigation revealed a concerted proton-coupled hydride transfer process for the hydrogenation of this compound. nih.gov The study calculated the free energy barriers for both the dehydrocoupling of the ammonia-borane source and the subsequent hydrogenation of the ketone. The catalyst featuring a symmetric NH2 group on the SCS pincer ligand was identified as the most efficient, with the total free energy barrier for the transfer hydrogenation of this compound calculated to be 18.6 kcal/mol. nih.gov

| Substrate | TH Free Energy Barrier | Total Free Energy Barrier (including AB Dehydrogenation) |

|---|---|---|

| Acetone (B3395972) | 17.8 | 17.8 |

| N-methylacetonimine | 18.2 | 18.2 |

| Acetophenone | 17.7 | 18.0 |

| This compound | 18.6 | 18.6 |

Computational methods are widely used to determine the thermochemical properties and kinetic parameters of chemical reactions. For instance, the reaction of 3-hydroxy-3-methyl-2-butanone (B89657) with OH radicals was studied using both experimental techniques and DFT calculations. researchgate.netrsc.org The theoretical calculations helped identify that H-atom abstraction occurs most favorably from the methyl group adjacent to the hydroxyl group, a pathway with a small energy barrier. researchgate.netrsc.org The calculated theoretical rate constants showed good agreement with experimental data over a wide temperature range. researchgate.netrsc.org

For this compound itself, critically evaluated thermochemical data are available through resources like the NIST Chemistry WebBook. nist.govnist.gov These databases compile essential thermodynamic properties that are fundamental for kinetic modeling and process design. Computational studies on similar molecules, like 2-butanone, using high-level composite methods such as CBS-QB3, have been performed to determine thermochemistry and reaction energetics for autoignition processes. acs.orgnih.gov These studies calculate temperature-dependent rate coefficients using theories like Canonical Variational Transition State Theory (CVT), providing crucial data for combustion models. acs.orgnih.gov

| Property | Value | Units | Source |

|---|---|---|---|

| Standard Enthalpy of Formation (ΔfH°liquid) | -283.9 ± 0.8 | kJ/mol | nist.gov |

| Standard Enthalpy of Combustion (ΔcH°liquid) | -3011.6 ± 0.7 | kJ/mol | nist.gov |

| Heat Capacity (Cp,liquid) at 298.15 K | 172.9 | J/mol·K | nist.gov |

| Standard Molar Entropy (S°liquid) at 298.15 K | 241.4 | J/mol·K | nist.gov |

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is particularly valuable for understanding intermolecular interactions in the condensed phase, such as a solute dissolved in a solvent. mdpi.com An MD simulation models the system as a collection of particles interacting through a defined force field, and Newton's equations of motion are solved iteratively to trace the trajectory of each particle. nih.gov

By analyzing these trajectories, researchers can gain detailed insights into the structure and dynamics of the system at a molecular level. mdpi.com For a molecule like this compound in a solvent, MD simulations can be used to:

Calculate Radial Distribution Functions (RDFs): These functions describe the probability of finding one molecule at a certain distance from another, revealing the local solvent structure around the solute.

Analyze Hydrogen Bonding: In protic solvents, MD can quantify the extent and lifetime of hydrogen bonds between the carbonyl oxygen of this compound and solvent molecules. Studies on acetone-methanol mixtures, for example, use this approach to detail the local hydrogen bonding structure. researchgate.net

Determine Solvent Accessible Surface Area (SASA): This analysis measures the surface area of the molecule that is accessible to the solvent, providing information on how it is exposed to its environment. mdpi.com

These simulations provide a molecular-level foundation for understanding phenomena that are not easily accessible through experiments, such as the specific interactions that govern solubility and reactivity in solution. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. iosrjournals.org This approach is fundamental in fields like drug discovery and toxicology for predicting the activity of new molecules and optimizing lead compounds. nih.gov

A review of the scientific literature indicates that while QSAR studies have been conducted on various classes of aliphatic and aromatic ketones, there is a notable absence of specific QSAR models developed for a homologous series of this compound derivatives. iosrjournals.orgacs.orgresearchgate.net Such studies would be valuable for systematically exploring how modifications to the methyl isopropyl ketone scaffold influence a particular biological endpoint.

For a hypothetical QSAR study on derivatives of this compound, the process would involve synthesizing a library of analogues and evaluating their biological activity. Subsequently, various molecular descriptors for each analogue would be calculated and correlated with the observed activity to generate a predictive model. The carbonyl group would likely serve as a key pharmacophoric feature, potentially participating in hydrogen bond interactions with a biological target. drugdesign.org

The molecular descriptors used in such a model would fall into several categories, each representing a different aspect of the molecule's properties.

| Descriptor Category | Description | Example Descriptors |

| Lipophilic | Describes the molecule's affinity for non-polar environments, influencing membrane permeability and transport. | LogP (Octanol-water partition coefficient) |

| Electronic | Quantifies the electronic effects of substituents, such as their electron-donating or -withdrawing nature. | Hammett constants (σ), Dipole Moment |

| Steric | Relates to the size and shape of the molecule or its substituents, which can affect binding to a receptor site. | Molar Refractivity (MR), Taft Steric Parameter (E_s) |

| Topological | Numerical indices derived from the graph representation of the molecule, describing its connectivity and branching. | Wiener Index, Kier & Hall Connectivity Indices |

Developing robust QSAR models for this compound derivatives could guide the synthesis of new compounds with enhanced or optimized activities for various applications, from pharmaceuticals to agriculture.

Environmental Fate, Degradation, and Atmospheric Chemistry of 3 Methyl 2 Butanone

Atmospheric Degradation Pathways

Once released into the atmosphere, 3-Methyl-2-butanone is subject to various degradation processes that limit its atmospheric lifetime. These pathways primarily involve photochemical reactions and interactions with atmospheric radicals.

The absorption of solar radiation can lead to the breakdown of chemical compounds in the atmosphere. This compound exhibits an absorption spectrum with a maximum near 280 nm, and the absorption extends to wavelengths above 290 nm. echemi.com This characteristic suggests that it may be susceptible to direct photolysis by sunlight. echemi.com The photodegradation of this compound in the gas phase has been reported as a significant atmospheric removal process. sigmaaldrich.comsigmaaldrich.com For some ketones, photolysis can be a major degradation pathway in the gas phase. For instance, the photolysis of 3-hydroxy-3-methyl-2-butanone (B89657) is considered its primary gas-phase degradation loss in the atmosphere. researchgate.net

The primary fate of many VOCs in the troposphere is their reaction with photochemically generated hydroxyl (OH) radicals. The rate constant for the vapor-phase reaction of this compound with OH radicals has been measured to be 2.87 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 25°C. echemi.comguidechem.com This reaction rate corresponds to an atmospheric half-life of about 5.6 days, assuming an average atmospheric OH radical concentration of 5 x 10⁵ radicals per cubic centimeter. guidechem.com In addition to OH radicals, chlorine (Cl) atoms can also play a role in the degradation of ketones, particularly in marine or coastal areas where Cl atom concentrations can be elevated. While specific data on the reaction of this compound with Cl atoms is limited, studies on similar compounds, such as trans-2-methyl-2-butenal (B1200531), show that the reaction with Cl atoms can be a significant atmospheric removal pathway, with a rate coefficient of (2.45 ± 0.32) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. mdpi.com

The atmospheric oxidation of VOCs can lead to the formation of less volatile products that can partition into the aerosol phase, forming secondary organic aerosols (SOA). While aldehydes are recognized as important precursors to SOA formation, the potential of ketones like this compound is also a subject of study. mdpi.com For instance, the ozonolysis of nicotine (B1678760) in the presence of other compounds can lead to the formation of various products, including this compound, which can be part of the complex mixture that forms SOA. aueb.gr However, the SOA yield from the reaction of some related compounds with certain radicals can be low. For example, the SOA yield in the reaction of trans-2-methyl-2-butenal with Cl atoms was found to be less than 2.4%, suggesting its impact on SOA formation is likely negligible. mdpi.com Further research is needed to fully quantify the SOA formation potential of this compound under various atmospheric conditions.

Environmental Transport and Distribution

The movement and partitioning of this compound between different environmental compartments, such as air, water, and soil, are governed by its physical and chemical properties.

The tendency of a chemical to bind to soil and sediment is described by its soil organic carbon-water (B12546825) partitioning coefficient (Koc). The estimated Koc value for this compound is 38. echemi.comguidechem.com According to a common classification scheme, this low Koc value suggests that this compound is not expected to adsorb significantly to suspended solids and sediment in water and is expected to have very high mobility in soil. echemi.comguidechem.com This indicates a low potential for accumulation in soil and sediment, with a higher likelihood of remaining in the aqueous phase or volatilizing.